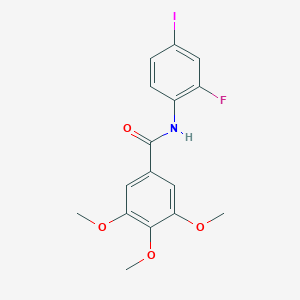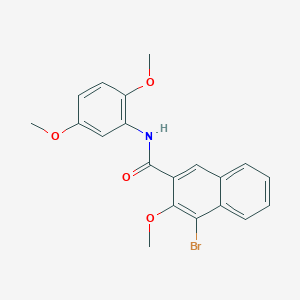
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as CPT-11, is a topoisomerase inhibitor that is used in the treatment of cancer. The compound was first synthesized in the 1980s and has since been extensively studied for its anti-cancer properties.
作用机制
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves the inhibition of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. Topoisomerase I works by cutting the DNA strand and allowing it to unwind, which is necessary for DNA replication and repair. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide binds to the topoisomerase I-DNA complex and prevents the enzyme from resealing the DNA strand, which leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide is commercially available and relatively inexpensive. However, one limitation is that it can be toxic to normal cells and may require careful dosing and administration. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One direction is the development of new analogues that may be more effective or less toxic than the parent compound. In addition, there is ongoing research into the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide in combination with other anti-cancer drugs to improve its efficacy. Finally, there is interest in the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide in the treatment of inflammatory diseases such as rheumatoid arthritis, and further research is needed to determine its potential in this area.
Conclusion
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide, or N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide, is a topoisomerase inhibitor that has been extensively studied for its anti-cancer properties. The compound works by inhibiting the activity of topoisomerase I, which is involved in DNA replication and repair. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide is an important compound in the field of cancer research and has the potential to be used in the treatment of other diseases as well.
合成方法
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with chloroacetyl chloride in the presence of a base to form the intermediate compound, N-(4-chloro-2-methylphenoxy)-7-ethyl-10-oxo-5H-8,9,10,11-tetrahydrobenzo[a]heptalen-5-carboxamide. This intermediate is then reacted with 5-chloro-2,1,3-benzothiadiazol-4-amine in the presence of a base to form N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide.
科学研究应用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-cancer properties. It has been shown to be effective against a range of cancers including colorectal, lung, ovarian, and breast cancer. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide works by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide prevents cancer cells from dividing and proliferating.
属性
产品名称 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
|---|---|
分子式 |
C15H11Cl2N3O2S |
分子量 |
368.2 g/mol |
IUPAC 名称 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-8-6-9(16)2-5-12(8)22-7-13(21)18-14-10(17)3-4-11-15(14)20-23-19-11/h2-6H,7H2,1H3,(H,18,21) |
InChI 键 |
FJGHJMGIRCASAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278113.png)
![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

